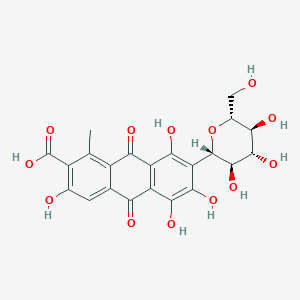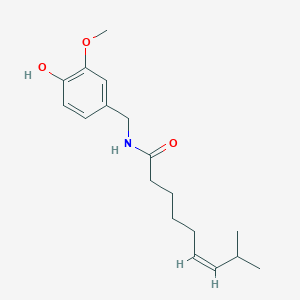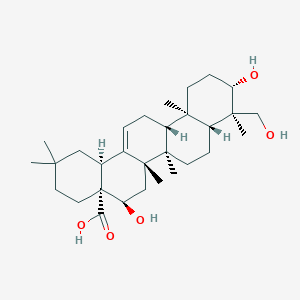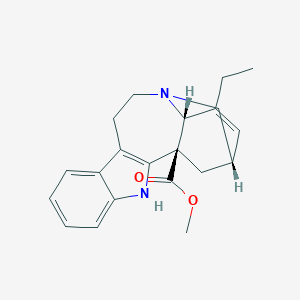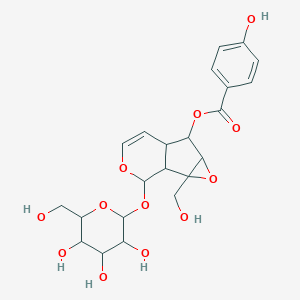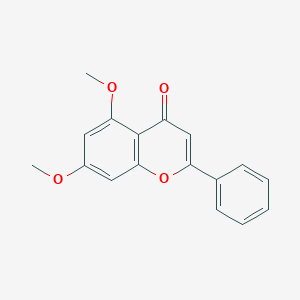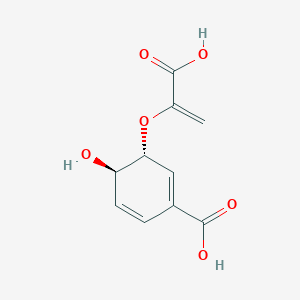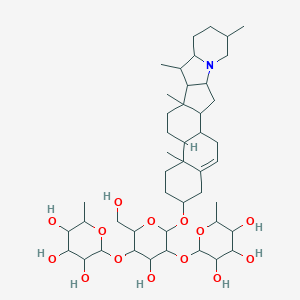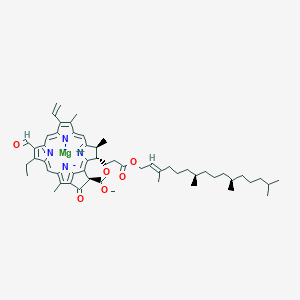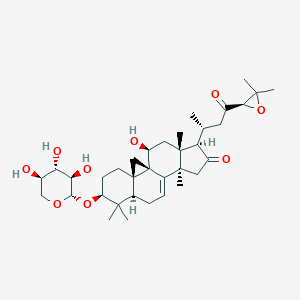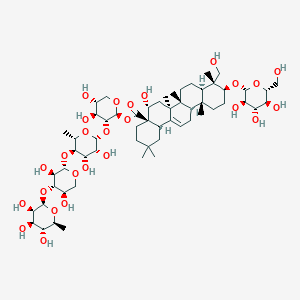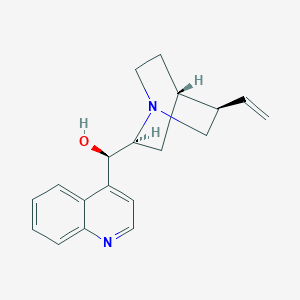
Cinchonidine
Übersicht
Beschreibung
Cinchonidine is an alkaloid found in Cinchona officinalis and Gongronema latifolium. It is used in asymmetric synthesis in organic chemistry . It belongs to the orthorhombic crystal system and P 212121 space group .
Synthesis Analysis
Cinchonidine has been used in the synthesis of novel molecules. For example, ten novel molecules have been designed with an amalgamation of cinchonidine, carbohydrate moiety, and triazole ring by utilizing copper-catalyzed click reaction of cinchonidine-derived azide and clickable glycosyl alkynes .
Molecular Structure Analysis
Cinchonidine has a molecular formula of C19H22N2O and a molecular weight of 294.4 g/mol . The structure of cinchonidine includes three conformers that are substantially populated at room temperature .
Chemical Reactions Analysis
Cinchonidine and its stereoisomer cinchonine have long been used to direct chirality in the synthesis of asymmetric organic compounds . Dutch chemists have created chiral metals by crystallizing their salts in the presence of cinchonidine .
Physical And Chemical Properties Analysis
Cinchonidine has a molar mass of 294.43 g/mol. It has a density of 1.2 g/mL, a melting point of 204 to 205 °C, and a boiling point of 464.5 °C. It is slightly soluble in water .
Wissenschaftliche Forschungsanwendungen
Antimalarial Application
- Application Summary : Cinchonidine, along with other Cinchona alkaloids such as quinine and quinidine, has been used for hundreds of years due to its antimalarial activity . The bark of the Cinchona tree, which contains these alkaloids, was originally used by South American Indians as an anti-fever agent and was introduced to Europe around 1640 .
Asymmetric Synthesis
- Application Summary : Cinchonidine and its stereoisomer cinchonine have long been used to direct chirality in the synthesis of asymmetric organic compounds .
- Methods of Application : Cinchonidine is used in the crystallization process of salts to create chiral metals .
- Results or Outcomes : The creation of chiral metals has broad implications in the field of chemistry, particularly in the synthesis of enantiomerically pure compounds .
Anticancer Activity
- Application Summary : Cinchona alkaloids, including Cinchonidine, are currently being developed for their anticancer properties .
- Methods of Application : The specific methods of application are still under research, but it involves the use of Cinchonidine in drug formulations .
- Results or Outcomes : While the outcomes are still under investigation, early research indicates potential effectiveness in cancer treatment .
Antioxidant Activity
- Application Summary : Cinchonidine has been found to exhibit antioxidant properties .
- Methods of Application : The antioxidant properties of Cinchonidine can be harnessed in various ways, including in the formulation of health supplements .
- Results or Outcomes : Antioxidants play a crucial role in neutralizing harmful free radicals in the body, thereby potentially preventing various diseases .
Antidiabetic Activity
- Application Summary : Cinchonidine is being explored for its antidiabetic properties .
- Methods of Application : The specific methods of application are still under research, but it involves the use of Cinchonidine in drug formulations .
- Results or Outcomes : While the outcomes are still under investigation, early research indicates potential effectiveness in diabetes management .
Antifungal Activity
- Application Summary : Cinchonidine has demonstrated antifungal properties .
- Methods of Application : The antifungal properties of Cinchonidine can be harnessed in various ways, including in the formulation of antifungal medications .
- Results or Outcomes : Antifungal agents play a crucial role in treating fungal infections, and Cinchonidine’s potential in this area is currently being explored .
Chiral Stationary Phases for Enantioselective Chromatography
- Application Summary : Cinchonidine is used in the creation of chiral stationary phases for enantioselective chromatography .
- Methods of Application : Cinchonidine is incorporated into the stationary phase during the preparation of the chromatography column .
- Results or Outcomes : The use of Cinchonidine enhances the separation of enantiomers, improving the efficiency of the chromatographic process .
Transformation into Other Modular and Chiral Building Blocks
- Application Summary : Cinchonidine can be transformed into other modular and chiral building blocks, such as quincorine or quincoridine .
- Methods of Application : Specific methods of transformation are dependent on the desired end product, but generally involve organic synthesis techniques .
- Results or Outcomes : The transformation of Cinchonidine into other building blocks expands the range of compounds that can be synthesized, providing more options for researchers and chemists .
Anti-obesity Activity
- Application Summary : Cinchonidine is being explored for its anti-obesity properties .
- Methods of Application : The specific methods of application are still under research, but it involves the use of Cinchonidine in drug formulations .
- Results or Outcomes : While the outcomes are still under investigation, early research indicates potential effectiveness in obesity management .
Antiplatelet Activity
- Application Summary : Cinchonidine has demonstrated antiplatelet properties .
- Methods of Application : The antiplatelet properties of Cinchonidine can be harnessed in various ways, including in the formulation of anticoagulant medications .
- Results or Outcomes : Antiplatelet agents play a crucial role in preventing blood clots, and Cinchonidine’s potential in this area is currently being explored .
Antiviral Activity
- Application Summary : Cinchonidine has demonstrated antiviral properties .
- Methods of Application : The antiviral properties of Cinchonidine can be harnessed in various ways, including in the formulation of antiviral medications .
- Results or Outcomes : Antiviral agents play a crucial role in treating viral infections, and Cinchonidine’s potential in this area is currently being explored .
Anesthetic Activity
- Application Summary : Cinchonidine is being explored for its anesthetic properties .
- Methods of Application : The specific methods of application are still under research, but it involves the use of Cinchonidine in anesthetic drug formulations .
- Results or Outcomes : While the outcomes are still under investigation, early research indicates potential effectiveness in anesthesia .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYEUPVWOPIM-KODHJQJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883396 | |
| Record name | Cinchonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinchonidine | |
CAS RN |
485-71-2, 118-10-5 | |
| Record name | Cinchonidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchonidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchonidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINCHONIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchonan-9-ol, (8.alpha.,9R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinchonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinchonidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINCHONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U622LRA8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



